![molecular formula C14H15N3O2S B2628232 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1207054-08-7](/img/structure/B2628232.png)
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
The synthesis of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-thiazole Core: The indeno-thiazole core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and an indanone derivative, under acidic or basic conditions.
Urea Formation: The indeno-thiazole intermediate is then reacted with an isocyanate derivative, such as 2-methoxyethyl isocyanate, to form the final urea compound. This step usually requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indeno-thiazole core are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules with desired properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
8H-Indeno[1,2-d]thiazol-2-amine: This compound shares the indeno-thiazole core but lacks the urea and methoxyethyl groups, resulting in different biological activities.
2-(Benzo[d]thiazol-2-yl)phenol: This compound features a benzo-thiazole core and is used in different applications compared to the indeno-thiazole derivative.
Propiedades
IUPAC Name |
1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-19-7-6-15-13(18)17-14-16-12-10-5-3-2-4-9(10)8-11(12)20-14/h2-5H,6-8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCRCCNYNHYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
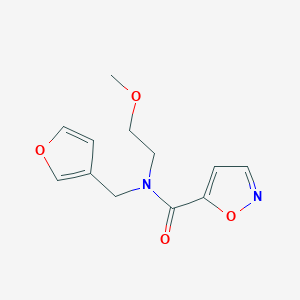
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2628151.png)

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)
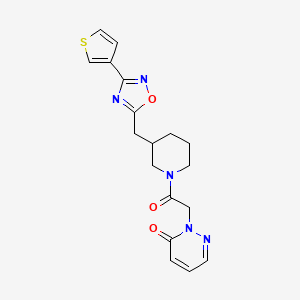
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-enamide](/img/structure/B2628158.png)
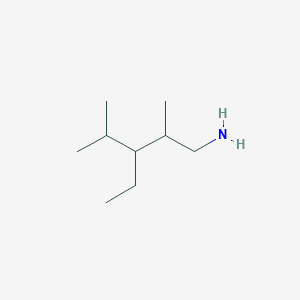


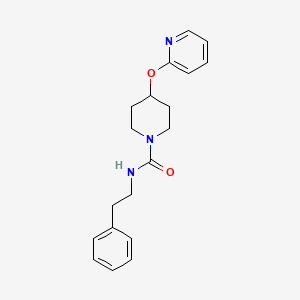
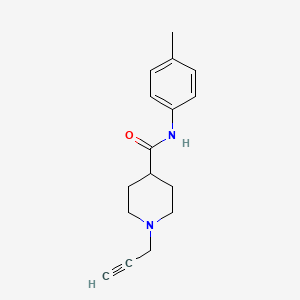
![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)
![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
